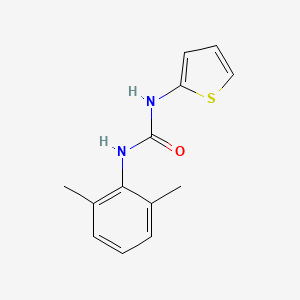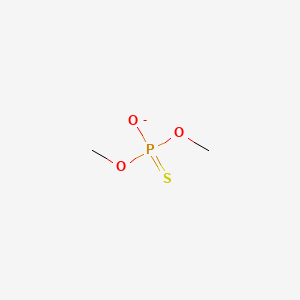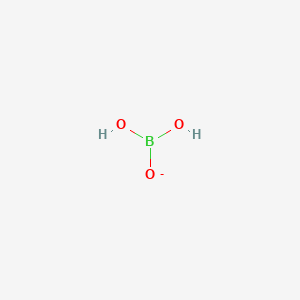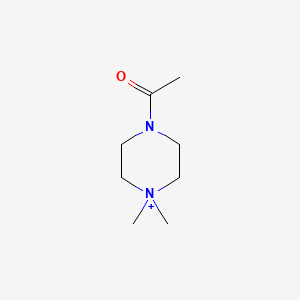
1-(2,6-Dimethylphenyl)-3-thiophen-2-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-dimethylphenyl)-3-thiophen-2-ylurea is a member of ureas.
Applications De Recherche Scientifique
Phosphorescence and Organic Light-Emitting Diodes
A study by Tsuboyama et al. (2003) explored the phosphorescence properties of a series of facial homoleptic cyclometalated iridium(III) complexes, including those with a structure related to 1-(2,6-Dimethylphenyl)-3-thiophen-2-ylurea. These complexes demonstrated significant phosphorescence, making them suitable for application in organic light-emitting diodes (OLEDs), with potential for high efficiency and pure-red emission (Tsuboyama et al., 2003).
Intramolecular C−H Activation
Skvortsov et al. (2007) reported on the intramolecular sp3-hybridized C−H activation in novel yttrium alkyl and hydrido complexes, supported by bulky aminopyridinato ligands derived from structures similar to 1-(2,6-Dimethylphenyl)-3-thiophen-2-ylurea. This study provides insights into the potential use of such compounds in chemical synthesis and organometallic chemistry (Skvortsov et al., 2007).
Titanium(IV) Phosphates Synthesis
Murugavel and Kuppuswamy (2008) conducted research on the reaction of bulky 2,6-disubstituted aryl esters with Cp*TiCl3, leading to the formation of various titanophosphate structures. This study contributes to the understanding of the reactivity and potential applications of compounds structurally related to 1-(2,6-Dimethylphenyl)-3-thiophen-2-ylurea in the synthesis of complex inorganic compounds (Murugavel & Kuppuswamy, 2008).
Anticonvulsant Activity of Related Compounds
Thakur et al. (2017) synthesized and evaluated a series of urea/thiourea derivatives for anticonvulsant activity. Their study included compounds structurally related to 1-(2,6-Dimethylphenyl)-3-thiophen-2-ylurea, providing insights into the potential therapeutic applications of these compounds in the treatment of convulsive disorders (Thakur et al., 2017).
Electroluminescence in Organic Materials
Doi et al. (2003) investigated a novel class of color-tunable emitting amorphous molecular materials, including compounds related to 1-(2,6-Dimethylphenyl)-3-thiophen-2-ylurea. These materials exhibited properties suitable for use in organic electroluminescent devices, capable of emitting multicolor light, including white (Doi et al., 2003).
Propriétés
Nom du produit |
1-(2,6-Dimethylphenyl)-3-thiophen-2-ylurea |
|---|---|
Formule moléculaire |
C13H14N2OS |
Poids moléculaire |
246.33 g/mol |
Nom IUPAC |
1-(2,6-dimethylphenyl)-3-thiophen-2-ylurea |
InChI |
InChI=1S/C13H14N2OS/c1-9-5-3-6-10(2)12(9)15-13(16)14-11-7-4-8-17-11/h3-8H,1-2H3,(H2,14,15,16) |
Clé InChI |
RFYOTDOOADPFKW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=CS2 |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=CS2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(8-chloro-5H-pyrimido[5,4-b]indol-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1231630.png)
![1-[[1-(4-Methoxyphenyl)-3-pyrrolidinyl]methyl]-3-(2,4,6-trimethylphenyl)thiourea](/img/structure/B1231631.png)


![2-Methoxy-3,5-dimethyl-6-[4-[2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1231634.png)


![1-Pyrrolidinyl-[1-[(2,3,4-trimethoxyphenyl)methyl]-3-piperidinyl]methanone](/img/structure/B1231641.png)

![2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1231646.png)
![2-(3-Methoxyphenyl)-3,5,6,7,8,9-hexahydrocyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B1231647.png)
![N-(3,4-dimethylphenyl)-2-[[1-(phenylmethyl)-2-imidazolyl]thio]acetamide](/img/structure/B1231650.png)
![N-[(4-chlorophenyl)methyl]-2-[[[(2-fluorophenyl)methyl-(phenylmethyl)amino]-sulfanylidenemethyl]amino]acetamide](/img/structure/B1231651.png)